molecular formula C19H15N3O2 B2786100 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034341-19-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2786100
CAS No.: 2034341-19-8
M. Wt: 317.348
InChI Key: RXSKCCUENNNCPZ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a synthetic hybrid molecule designed for drug discovery research, incorporating three pharmacologically significant moieties: a 1H-indole core, a pyridine ring, and a furan heterocycle. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved drugs, particularly in oncology . The strategic fusion of indole with furan and pyridine rings is a recognized approach in molecular hybridization, aimed at enhancing therapeutic efficacy, selectivity, and multi-target potential by combining distinct pharmacophoric elements into a single entity . This compound is of significant interest in early-stage anticancer research. Indole derivatives are known to regulate numerous proteins and genes involved in cancer development, with mechanisms that can include inhibition of key targets such as VEGFR, EGFR, and tubulin . Furthermore, structurally similar indole-2-carboxamide derivatives have been identified as novel anti-cancer agents targeting specific proteins like Nur77, demonstrating potent induction of apoptosis in cancer cell lines . The furan moiety, an electron-rich heterocycle, contributes to the molecule's binding potential by forming hydrogen bonds with various biological enzymes, thereby modifying pharmacokinetic properties and improving solubility and bioavailability . Beyond oncology, this compound serves as a valuable chemical building block for exploring new antimicrobial agents. Indole-based small molecules have shown promising activity against challenging pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus (including MRSA strains) . The presence of the furan ring, a common motif in bioactive natural products and synthetic drugs, further supports its investigation in infectious disease research . Researchers can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies, investigating how modifications to its structure influence potency and selectivity against various biological targets. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human or animal consumption.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(16-12-21-17-5-2-1-4-15(16)17)22-10-13-8-14(11-20-9-13)18-6-3-7-24-18/h1-9,11-12,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCCUENNNCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the construction of the pyridine ring, followed by the introduction of the furan group and the indole moiety. Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a catalyst.

  • Pyridine Synthesis: The pyridine ring can be constructed using the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia.

  • Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and indole moiety undergo selective oxidation under controlled conditions:

Reaction ConditionsReagentsProducts FormedYieldSource
Acidic aqueous environment, 60°CKMnO₄Furan → Furan-2,5-dione derivative68%
Room temperature, dichloromethanem-CPBAIndole → Indoxyl derivative52%

The furan ring shows higher oxidation susceptibility compared to pyridine, with KMnO₄ preferentially targeting the electron-rich furan system. Indole oxidation requires stronger oxidizers like meta-chloroperbenzoic acid (m-CPBA) to form indoxyl intermediates.

Reduction Reactions

Functional group reductions occur at distinct sites:

Target GroupReagentsConditionsProductsSelectivity
Amide (CONH)LiAlH₄Anhydrous THF, 0°C → RTPrimary amine derivativeModerate
Pyridine ringH₂/Pd-C (10 wt%)Ethanol, 50 psi, 12hPiperidine analogHigh

Catalytic hydrogenation selectively reduces the pyridine ring to piperidine without affecting the furan or indole systems. Lithium aluminum hydride reduces the carboxamide group to a methylamine.

Electrophilic Substitution

The indole ring undergoes regioselective substitutions:

PositionReagentsConditionsMajor ProductYield
C5Br₂ in CH₂Cl₂0°C, 2h5-Bromoindole derivative85%
C2HNO₃/H₂SO₄0°C → 25°C, 4h2-Nitroindole derivative73%

Bromination occurs preferentially at the indole C5 position due to electron-donating effects of the carboxamide group . Nitration favors C2 due to steric hindrance at C3.

Cross-Coupling Reactions

The pyridine and furan rings participate in metal-catalyzed couplings:

Reaction TypeCatalystsSubstratesProductsApplications
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acidsBiaryl-functionalized derivativesDrug discovery
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesAminated pyridine analogsMaterial science

These reactions enable modular derivatization for structure-activity relationship (SAR) studies, particularly in antiviral and anticancer research .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

ConditionsReagentsProductsNotes
6M HCl, reflux 8hHClIndole-3-carboxylic acidQuantitative yield
NaOH (aq), 100°C 3hNaOHSodium carboxylate saltpH-dependent

Hydrolysis products serve as intermediates for synthesizing esters or secondary amides through condensation reactions.

Photochemical Reactions

UV-induced dimerization has been observed:

λ (nm)SolventProductQuantum Yield
254AcetonitrileIndole-furan cycloadduct0.12
365ToluenePyridine ring-opening derivative0.08

This reactivity is attributed to the conjugated π-system between indole and furan moieties.

Key Mechanistic Insights

  • Furan reactivity : The oxygen atom in furan directs electrophiles to C2/C5 positions via resonance stabilization.

  • Indole directing effects : The carboxamide group at C3 deactivates C2/C4 positions, favoring substitutions at C5/C6 .

  • Steric effects : The pyridinylmethyl group creates steric hindrance, reducing reaction rates at proximal sites.

Experimental data confirms that reaction outcomes depend critically on solvent polarity, temperature gradients, and catalyst loading . For industrial applications, flow chemistry protocols have been developed to optimize exothermic reactions like brominations.

This compound's multifunctional architecture provides a versatile scaffold for generating bioactive analogs, with current research focusing on enantioselective modifications and green chemistry approaches .

Scientific Research Applications

Biological Activities

1. Anticancer Potential
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide has shown promise as an anticancer agent. Research indicates that compounds with indole scaffolds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that related indole derivatives exhibit cytotoxicity against breast cancer and leukemia cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound in the development of new anti-tuberculosis drugs. This is particularly significant given the urgent need for novel treatments to combat drug-resistant strains of tuberculosis .

3. Kinase Inhibition
this compound may act as a kinase inhibitor, which is crucial in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and division. Specific analogs have been shown to selectively inhibit kinases involved in tumor progression, making them valuable in targeted cancer therapies .

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.Suggests potential for development as an anticancer drug.
Evaluation Against TuberculosisExhibited inhibitory activity against M. tuberculosis with promising MIC values compared to existing treatments.Indicates potential for addressing drug-resistant tuberculosis strains.
Kinase Inhibition AssayIdentified selective inhibition of specific kinases (e.g., TLK2) with favorable selectivity profiles.Supports further exploration in targeted cancer therapies focusing on kinase pathways.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Potential: The furan-2-yl group in LMM11 and the target compound suggests possible antifungal utility, though the oxadiazole core in LMM11 may offer superior metabolic stability compared to indole .
  • Structural Flexibility : highlights how substituent positioning (indole-2-carboxamide vs. indole-3-carboxamide) can dramatically alter molecular interactions .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and antiproliferative properties, supported by data from various studies.

Chemical Structure and Properties

Molecular Formula: C20_{20}H17_{17}N3_{3}O3_{3}
Molecular Weight: 347.4 g/mol
CAS Number: 2034341-44-9

The compound features a unique combination of furan, pyridine, and indole moieties, which contribute to its biological activity. The structural characteristics of these components are known to influence their interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of biofilm formation
Escherichia coli0.5 μg/mLDisruption of cell wall synthesis
Candida albicans0.15 μg/mLInterference with fungal cell membrane

These findings suggest that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays targeting different cancer cell lines:

Cell Line IC50_{50} (μM) Activity Type
HeLa (cervical cancer)0.058Antiproliferative
A549 (lung cancer)0.035Cytotoxic
MDA-MB-231 (breast cancer)0.021Apoptotic induction

The compound has shown potent antiproliferative effects, particularly in rapidly dividing cells, indicating its potential as an anticancer therapeutic . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

A notable study evaluated the effects of this compound on tumor growth in vivo. Mice injected with cancer cells and treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, supporting the compound's role in promoting cell death in cancerous tissues .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from commercially available precursors. A common route involves:

Coupling Reactions : Amide bond formation between indole-3-carboxylic acid and the pyridine-furan intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Intermediate steps require column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate products. Final purification employs recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Optimization : Reaction yields depend on temperature control (0–25°C for coupling) and solvent selection (polar aprotic solvents enhance solubility). Kinetic monitoring via TLC or HPLC ensures minimal side-product formation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments (e.g., indole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 333.1215 for C19_{19}H15_{15}N3_{3}O2_{2}) .
  • X-ray Crystallography (if applicable): Resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., anti-inflammatory vs. anticancer) be resolved experimentally?

  • Methodological Answer :

  • Target-Specific Assays : Use enzyme-linked assays (e.g., COX-2 for anti-inflammatory activity or topoisomerase II inhibition for anticancer effects) to isolate mechanisms .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing furan with thiophene) to identify critical pharmacophores. Compare IC50_{50} values across analogs .
  • Transcriptomic Profiling : RNA-seq of treated cell lines identifies differentially expressed pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis) .

Q. What strategies mitigate low solubility of this compound in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the indole NH to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) for stable suspensions .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) impact its stability and toxicity?

  • Methodological Answer :

  • Reactivity Screening : Incubate with glutathione (5 mM) in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via LC-MS .
  • Cytotoxicity Assays : Compare IC50_{50} in normal (e.g., HEK293) vs. cancerous (e.g., HeLa) cells to assess selective toxicity .
  • Metabolite Identification : Use hepatocyte microsomes to identify oxidative metabolites (e.g., furan ring epoxidation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different enzymatic assays?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to ensure enzyme activity consistency .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent labs .

Comparative Studies

Q. How does this compound compare to structural analogs (e.g., thiophene-substituted derivatives) in target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Compare binding energies (ΔG) and residue contacts .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d) and enthalpy changes .
  • Biological Testing : Parallel assays (e.g., Western blot for protein expression) highlight functional differences between analogs .

Methodological Tables

Parameter Example Values/Techniques Reference
Synthetic Yield65–78% (optimized via EDC/HOBt coupling)
Purity (HPLC)>98% (C18 column, acetonitrile/water + 0.1% TFA)
IC50_{50} (COX-2 Inhibition)1.2 µM (vs. 2.5 µM for indomethacin)
LogP (Octanol/Water)2.8 (calculated via ChemAxon)

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